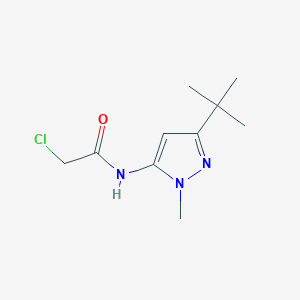

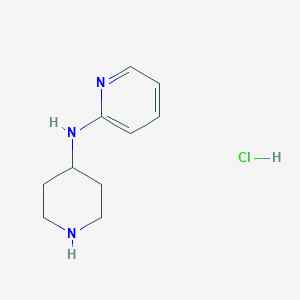

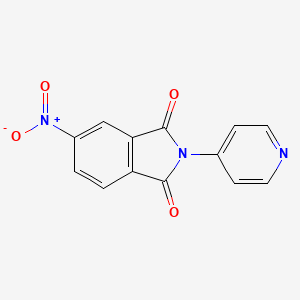

N-(piperidin-4-yl)pyridin-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “N-(piperidin-4-yl)pyridin-2-amine hydrochloride” involves the reaction of 4-piperidone with 3-bromo-2-pyrrolidinone in the presence of hydrochloric acid to form N-(4-oxopiperidin-1-yl)-2-pyrrolidin-3-ylpyridin-3-amine. The resulting product is then reacted with 3-aminopyridine in the presence of hydrochloric acid to form N-piperidin-4-yl-2-pyrrolidin-1-ylpyridin-3-amine hydrochloride.Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .Physical And Chemical Properties Analysis

“this compound” is a white solid . Its molecular formula is C10H17Cl2N3 and its molecular weight is 250.17 .科学的研究の応用

Synthesis of Chiral Catalysts

N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, potentially used as stereoselective catalysts, have been synthesized using a key intermediate related to N-(piperidin-4-yl)pyridin-2-amine. This process involves nucleophilic substitution and aims at producing chiral compounds for asymmetric synthesis applications (Tian et al., 2012).

Antibacterial Activity

Certain piperidine-containing pyrimidine imines and thiazolidinones have been synthesized, including structures related to N-(piperidin-4-yl)pyridin-2-amine, to evaluate their antibacterial properties. These compounds demonstrate the potential of such chemical structures in developing new antibacterial agents (Merugu et al., 2010).

Neurotransmitter Research

The biological N-oxidation of piperidine, a process related to the metabolism of compounds like N-(piperidin-4-yl)pyridin-2-amine, has been studied, highlighting the importance of such transformations in understanding the pharmacological activity of biogenic amines (Wang et al., 2016).

Catalysis and Material Science

Ceria-supported nanogold has been used for the aerobic oxidation of cyclic amines to lactams, a process relevant to the transformation of compounds with structures similar to N-(piperidin-4-yl)pyridin-2-amine. This research offers insights into the catalytic applications of gold nanoparticles in organic synthesis (Dairo et al., 2016).

DNA Detection

Novel benzimidazo[1,2-a]quinolines substituted with piperidine, showing structural resemblance to N-(piperidin-4-yl)pyridin-2-amine, have been developed for potential applications as DNA-specific fluorescent probes. This highlights the potential of such compounds in bioanalytical chemistry and molecular diagnostics (Perin et al., 2011).

特性

IUPAC Name |

N-piperidin-4-ylpyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGLTQGNTJEIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)

![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)

![(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol, but-2-enedioic acid](/img/structure/B6144454.png)

![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)

![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)

![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)

![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)